molecular formula C8H9NO4 B12907869 Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate CAS No. 61183-12-8

Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B12907869
CAS No.: 61183-12-8
M. Wt: 183.16 g/mol
InChI Key: RQILJXQNLUWVAK-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-5-methyloxazole-4-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-acetyl-5-methyl-4-oxazolecarboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of Methyl 2-acetyl-5-methyloxazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of metal-free synthetic routes is also explored to minimize environmental impact and reduce costs associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .

Scientific Research Applications

Methyl 2-acetyl-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-methyloxazole-4-carboxylate
  • Ethyl 2-methyloxazole-5-carboxylate
  • Macrooxazoles A-D

Comparison: Methyl 2-acetyl-5-methyloxazole-4-carboxylate is unique due to the presence of both acetyl and methyl groups on the oxazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, Methyl 2-methyloxazole-4-carboxylate lacks the acetyl group, which can significantly alter its chemical behavior and applications .

Properties

CAS No.

61183-12-8

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H9NO4/c1-4(10)7-9-6(5(2)13-7)8(11)12-3/h1-3H3

InChI Key

RQILJXQNLUWVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(=O)C)C(=O)OC

Origin of Product

United States

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